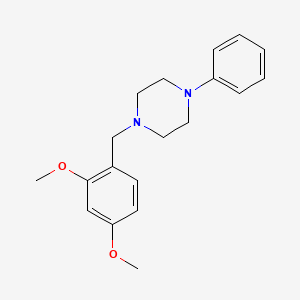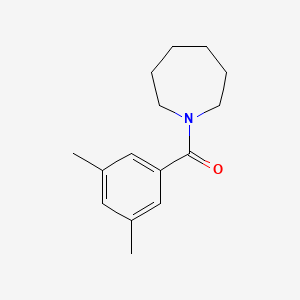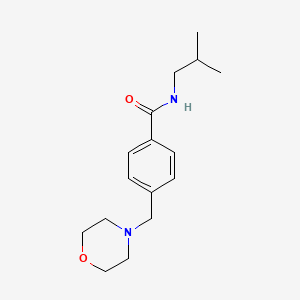
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine (2C-D) is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, an American pharmacologist, and chemist. 2C-D has been found to have various applications in scientific research due to its unique chemical properties.
科学研究应用
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine has been found to have various applications in scientific research. It has been used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines in biological samples. 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder. Moreover, it has been used as a tool to study the structure-activity relationships of phenethylamines and their effects on the central nervous system.
作用机制
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been found to have a high affinity for this receptor and can induce hallucinogenic effects similar to other psychedelics such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine are similar to other phenethylamines. It can cause changes in perception, mood, and thought processes. It can also cause alterations in sensory experiences such as visual and auditory hallucinations. However, the intensity and duration of these effects can vary depending on the dose and purity of the compound.
实验室实验的优点和局限性
One of the advantages of using 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable reference standard for analytical chemistry. However, one of the limitations of using 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine is its potential for abuse. It is classified as a Schedule I controlled substance in the United States, which restricts its use and distribution.
未来方向
There are several future directions for the study of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine. One potential direction is the investigation of its therapeutic effects in the treatment of mental health disorders. Another direction is the exploration of its structure-activity relationships and the development of novel phenethylamines with improved therapeutic properties. Additionally, the use of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine as a reference standard in analytical chemistry can be expanded to include other biological matrices such as hair and saliva.
Conclusion:
In conclusion, 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine (1-(2,4-dimethoxybenzyl)-4-phenylpiperazine) is a synthetic compound that has various scientific research applications. Its unique chemical properties make it a reliable reference standard in analytical chemistry, and its potential therapeutic effects make it a promising compound for the treatment of mental health disorders. However, its potential for abuse and restricted use highlight the need for further research and development of novel compounds.
合成方法
The synthesis of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine involves the reaction of 2,4-dimethoxybenzaldehyde with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is crucial for its scientific research applications.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESRSLBPLLMDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)






![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)